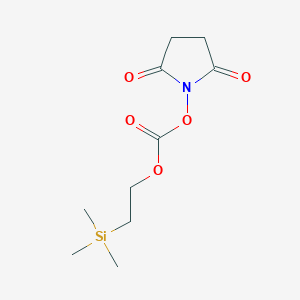

2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-trimethylsilylethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5Si/c1-17(2,3)7-6-15-10(14)16-11-8(12)4-5-9(11)13/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDNDAMSCINJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407561 | |

| Record name | 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78269-85-9 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl [2-(trimethylsilyl)ethyl] carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78269-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-({[2-(Trimethylsilyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate (Teoc-OSu)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate, commonly known as Teoc-OSu, is a key reagent in modern organic chemistry, particularly in the synthesis of peptides and other complex molecules where amine protection is required. It serves as an efficient method for the introduction of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group onto primary and secondary amines. The Teoc group is prized for its stability across a wide range of chemical conditions, yet it can be selectively removed under mild conditions, making it an orthogonal protecting group in multi-step syntheses. This guide provides a comprehensive overview of Teoc-OSu, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a visualization of the relevant chemical transformations.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₅Si |

| Molecular Weight | 259.33 g/mol [1] |

| CAS Number | 78269-85-9 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 83-88 °C[1] |

| Storage Temperature | 2-8 °C[1] |

Experimental Protocols

Synthesis of this compound (Teoc-OSu)

This protocol is adapted from the seminal work of Shute and Rich (1987).

Reagents:

-

2-(Trimethylsilyl)ethanol

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Pyridine

-

Dichloromethane (anhydrous)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-disuccinimidyl carbonate (1.0 eq) in anhydrous dichloromethane.

-

To this solution, add 2-(trimethylsilyl)ethanol (1.0 eq) followed by the dropwise addition of pyridine (1.1 eq) while maintaining the temperature at 0 °C with an ice bath.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with 0.5 N HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a white crystalline solid.

Protection of an Amine with Teoc-OSu (Teoc Protection)

This protocol describes a general procedure for the protection of a primary or secondary amine.

Reagents:

-

Amine-containing substrate

-

This compound (Teoc-OSu)

-

Triethylamine (Et₃N) or a suitable non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

-

Dissolve the amine-containing substrate (1.0 eq) in dichloromethane.

-

Add triethylamine (1.5-2.0 eq) to the solution.

-

Add Teoc-OSu (1.1-1.2 eq) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction for 2-12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude Teoc-protected amine can be purified by column chromatography on silica gel.

Deprotection of a Teoc-Protected Amine

The Teoc group is typically removed using a fluoride ion source.

Reagents:

-

Teoc-protected amine

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Tetrahydrofuran (THF) or other suitable solvent

Procedure:

-

Dissolve the Teoc-protected amine (1.0 eq) in tetrahydrofuran.

-

Add a solution of tetrabutylammonium fluoride (1.5-3.0 eq) to the reaction mixture at room temperature.

-

Stir the reaction for 1-3 hours. The deprotection is often accompanied by the evolution of gas (carbon dioxide and ethylene). Monitor the reaction by TLC.

-

Once the reaction is complete, the mixture is concentrated under reduced pressure.

-

The residue is then partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product can be purified by column chromatography or crystallization to yield the free amine.

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations involving Teoc-OSu.

Caption: Synthesis of Teoc-OSu from 2-(trimethylsilyl)ethanol and DSC.

Caption: Protection of an amine using Teoc-OSu.

References

A Comprehensive Technical Guide to Teoc-OSu: Structure, Properties, and Applications in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), a key reagent in modern organic synthesis. This document details its chemical structure, molecular weight, and physicochemical properties and provides insights into its primary applications, particularly as a protective agent for amines in peptide synthesis and drug development. Detailed experimental protocols for the introduction and cleavage of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group are also presented, alongside a visual representation of the protection workflow.

Core Properties of Teoc-OSu

Teoc-OSu, also known as 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione, is a stable, crystalline solid widely utilized for the introduction of the Teoc protecting group onto primary and secondary amines.[1][2] The Teoc group offers significant stability across a range of reaction conditions, including acidic and reductive environments, yet can be cleaved under mild conditions using fluoride ions.[1][3] This orthogonality makes it a valuable tool in complex multi-step syntheses.[4]

Quantitative Data Summary

The key quantitative and physical properties of Teoc-OSu are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₇NO₅Si | [1][5][6][7][8] |

| Molecular Weight | 259.33 g/mol | [1][5][6][7][8][9][10] |

| CAS Number | 78269-85-9 | [1][6] |

| Appearance | Off-white to white powder or crystal | [1][7][8] |

| Melting Point | 83 - 102 °C | [1][6][7] |

| Purity | ≥ 98% (typically by HPLC) | [1] |

| Storage Conditions | 0 - 10 °C, under inert gas | [1][5][7][10] |

| Solubility | Soluble in organic solvents such as ether, acetone, and methanol. | |

| SMILES | C--INVALID-LINK--(C)CCOC(=O)ON1C(=O)CCC1=O | [6][9] |

Applications in Synthesis

The primary application of Teoc-OSu is as a reagent for the protection of amino groups.[1][4] This is particularly valuable in:

-

Peptide Synthesis: The Teoc group protects the N-terminus of amino acids, preventing unwanted side reactions during peptide chain elongation.[2] Its stability to conditions used for the removal of other protecting groups like Boc and Fmoc makes it a useful orthogonal protecting group.[4]

-

Drug Development: In medicinal chemistry, Teoc-OSu is employed in the synthesis of complex pharmaceutical intermediates and in the development of prodrugs to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[11]

-

Polymer Chemistry: This compound is also utilized in the synthesis of specialized silicone-based polymers, where its incorporation can enhance properties such as thermal stability and flexibility.[1][11]

Experimental Protocols

The following sections provide detailed methodologies for the protection of amines using Teoc-OSu and the subsequent deprotection of the Teoc group.

Protection of an Amino Acid with Teoc-OSu under Schotten-Baumann Conditions

This protocol describes a general procedure for the N-protection of an amino acid using Teoc-OSu. The Schotten-Baumann reaction conditions, which involve a two-phase solvent system with a base, are commonly employed for this transformation.[2][3]

Materials:

-

Amino acid

-

Teoc-OSu (1.0 - 1.1 equivalents)

-

Sodium bicarbonate (or another suitable inorganic base)

-

Dioxane (or another suitable organic solvent)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Stir plate and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the amino acid in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath with stirring.

-

Dissolve Teoc-OSu in dioxane.

-

Add the Teoc-OSu solution dropwise to the cold amino acid solution.

-

Allow the reaction to stir and warm to room temperature overnight.

-

Acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Teoc-protected amino acid.

-

Purify the product as necessary, typically by column chromatography or recrystallization.

Deprotection of a Teoc-Protected Amine

The Teoc group is efficiently removed by treatment with a fluoride ion source, which triggers a β-elimination reaction.[3] Tetrabutylammonium fluoride (TBAF) is a commonly used reagent for this purpose.

Materials:

-

Teoc-protected compound

-

Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)

-

Tetrahydrofuran (THF) or another suitable aprotic solvent

-

Saturated aqueous potassium hydrogen sulfate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the Teoc-protected compound in THF.

-

Add the TBAF solution (1.5 - 2.0 equivalents) to the solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

To the residue, add a saturated aqueous solution of potassium hydrogen sulfate.

-

Separate the organic phase and wash it with brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate to obtain the crude deprotected amine.

-

Purify the product as needed, often by column chromatography.

Visualizing the Workflow: Amino Acid Protection

The following diagram illustrates the general workflow for the protection of an amino acid using Teoc-OSu.

Caption: Workflow for the protection of an amino acid using Teoc-OSu.

References

- 1. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. biosynth.com [biosynth.com]

- 5. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 7. youtube.com [youtube.com]

- 8. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group | MDPI [mdpi.com]

- 10. p-Toluenesulfonamides [organic-chemistry.org]

- 11. Application of Teoc Protecting Group [en.highfine.com]

The 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Protecting Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a versatile carbamate-based protecting group for amines, prized for its unique cleavage mechanism and its stability across a wide range of chemical conditions. This technical guide provides an in-depth exploration of the Teoc protecting group, from its mechanism of action to detailed experimental protocols, designed to equip researchers in organic synthesis and drug development with the knowledge to effectively utilize this valuable tool.

Core Principles of the Teoc Protecting Group

The Teoc group offers a distinct advantage in multistep synthesis due to its orthogonal deprotection strategy. Unlike the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, the Teoc group is cleaved under mild conditions by a fluoride ion source.[1][2] This orthogonality allows for the selective deprotection of Teoc-protected amines in the presence of other common protecting groups, enabling complex molecular architectures to be assembled with precision.

The Teoc group is generally stable to acidic and basic hydrolysis, as well as many reductive and oxidative conditions, including catalytic hydrogenation.[3][4] This robustness makes it a reliable choice for protecting amines during various synthetic transformations.

Mechanism of Protection and Deprotection

Protection of Amines

The introduction of the Teoc group onto an amine is typically achieved by reacting the amine with a Teoc-donating reagent in the presence of a base.[3] Common reagents for this transformation include N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), 2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl), 1-[2-(trimethylsilyl)ethoxycarbonyloxy]benzotriazole (Teoc-OBt), and 2-(trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate (Teoc-NT).[1] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Teoc reagent.

Fluoride-Mediated Deprotection

The hallmark of the Teoc group is its cleavage via a fluoride-induced β-elimination reaction.[3] Fluoride ions, typically from sources like tetrabutylammonium fluoride (TBAF), readily attack the silicon atom of the trimethylsilyl group. This attack initiates an elimination cascade, leading to the formation of the free amine, carbon dioxide, ethylene, and a stable fluorotrimethylsilane byproduct.[3]

References

A Technical Guide to N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide, commonly known as Teoc-OSu. It is an essential resource for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed data, experimental insights, and workflow visualizations.

Core Physical and Chemical Properties

Teoc-OSu is a versatile reagent widely utilized in organic synthesis, particularly as a protecting group for primary and secondary amines.[1][2] Its unique structure, featuring a trimethylsilyl group, confers advantageous properties such as enhanced solubility and stability to various chemical formulations.[1]

Below is a summary of its key physical and chemical properties, compiled from various sources for easy reference and comparison.

| Property | Value | Source(s) |

| Synonyms | 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione, Teoc-OSu | [1] |

| CAS Number | 78269-85-9 | [1][3] |

| Molecular Formula | C₁₀H₁₇NO₅Si | [1][3] |

| Molecular Weight | 259.33 g/mol | [1][3] |

| Appearance | Off-white to white powder or crystal | [1][4] |

| Melting Point | 83-102 °C (range from various sources) | [1][3][5][6][7] |

| Solubility | Soluble in methanol. | [6][7][8][9] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Refrigerated at 0 - 8 °C, store under inert gas. | [1][6][9][10] |

| Sensitivity | Moisture and heat sensitive. | [6][9] |

Chemical Reactivity and Applications

The primary application of Teoc-OSu lies in its function as a protecting group for amines, forming a Teoc-carbamate.[2] This carbamate is notably stable under a variety of conditions, including hydrolysis, nucleophilic attack, most acidic and reductive conditions, and heterogeneous hydrogenation.[2] This stability allows for selective manipulation of other functional groups within a molecule.[1]

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is distinguished from other common amine protecting groups like Cbz, Boc, and Fmoc by its unique deprotection mechanism.[11] While stable to acids and most alkalis, the Teoc group can be selectively cleaved under mild conditions using fluoride ions, such as tetrabutylammonium fluoride (TBAF).[2][11] This orthogonality is highly valuable in complex multi-step syntheses.[11][12]

Beyond its role in protecting amines during peptide synthesis and other organic syntheses, Teoc-OSu is also utilized in:

-

Drug Development: In the design of prodrugs to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1][13]

-

Polymer Chemistry: In the synthesis of specialized silicone-based polymers to enhance properties like flexibility and thermal stability.[1][13]

Experimental Protocols and Workflows

Amine Protection using Teoc-OSu

The introduction of the Teoc protecting group onto a primary or secondary amine is typically achieved by reacting the amine with Teoc-OSu in the presence of a base.

General Protocol:

-

Dissolve the amine-containing compound in a suitable organic solvent (e.g., dichloromethane, acetonitrile).

-

Add a base, such as triethylamine or pyridine, to the solution.[2] Inorganic bases under Schotten-Baumann conditions are also viable.[2]

-

Add Teoc-OSu to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by techniques like TLC or LC-MS.

-

Upon completion, the reaction is typically worked up by washing with water or aqueous sodium bicarbonate to remove the succinimide byproduct and excess base.[12]

-

The desired Teoc-protected amine is then isolated and purified using standard techniques like column chromatography.

The following diagram illustrates the general workflow for the protection of an amine with Teoc-OSu.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. 78269-85-9 CAS MSDS (1-(2-(TRIMETHYLSILYL)ETHOXYCARBONYLOXY)&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide | 78269-85-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. lookchem.com [lookchem.com]

- 8. N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide | 78269-85-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide | 78269-85-9 | TCI AMERICA [tcichemicals.com]

- 10. 78269-85-9|2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate|BLD Pharm [bldpharm.com]

- 11. Application of Teoc Protecting Group [en.highfine.com]

- 12. Reagents for Introduction of the Teoc-Protecting Group | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 13. nbinno.com [nbinno.com]

A Technical Guide to the Stability Profile of the 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-based protecting group for amines, valued in complex organic synthesis for its unique stability profile and specific cleavage conditions. This guide provides an in-depth analysis of its stability under both acidic and basic conditions, offering quantitative data, detailed experimental protocols, and mechanistic diagrams to inform its strategic application in multi-step synthesis.

Core Stability Profile

The Teoc group is distinguished by its general stability towards a wide range of reagents, making it orthogonal to many other common protecting groups. It is notably stable to most alkaline conditions, catalytic hydrogenation, and various nucleophiles.[1][2] Its primary lability is towards fluoride ion sources, which induce a unique β-elimination cascade.[2][3] While resistant to many acids, it can be cleaved by strong acids like trifluoroacetic acid (TFA), though at a significantly slower rate than more acid-labile groups like tert-butoxycarbonyl (Boc).[4][5]

Comparative Stability Overview

The Teoc group's utility is best understood in comparison to other common amine protecting groups. Its stability profile allows for selective deprotection schemes where other groups can be removed while the Teoc-protected amine remains intact.

| Protecting Group | Stability to Strong Acid (e.g., TFA) | Stability to Base (e.g., Piperidine, NaOH) | Primary Cleavage Condition |

| Teoc | Moderately Stable (Slow cleavage) | Stable | Fluoride Ions (e.g., TBAF) |

| Boc | Labile | Stable | Strong Acid (e.g., TFA, HCl) |

| Fmoc | Stable | Labile | Base (e.g., 20% Piperidine in DMF) |

| Cbz | Stable to TFA, Labile to HBr/AcOH | Stable | Catalytic Hydrogenolysis |

Quantitative Stability Data

Precise quantitative data for Teoc cleavage under a broad spectrum of conditions is not extensively documented in the literature.[4] However, key studies provide valuable benchmarks for its stability.

Table 2.1: Stability in Acidic Conditions

| Reagent / Condition | Substrate Type | Temperature | Time | Result | Citation |

| 50% TFA in DCM | Protected Amino Acid Ester | Room Temp. | ~12 h | ~50% cleavage (half-life) | [4] |

| Neat TFA | General | Room Temp. | Variable | Cleavage occurs | [3] |

Table 2.2: Stability in Basic Conditions

| Reagent / Condition | Substrate Type | Temperature | Time | Result | Citation |

| 1M NaOH in THF/MeOH | Protected Amino Acid Ester | Room Temp. | Not specified | Stable, high yield of product after workup | [4] |

| Piperidine (20% in DMF) | General | Room Temp. | Standard Fmoc deprotection time | Stable | [6] |

Table 2.3: Cleavage with Fluoride Reagents

| Reagent / Condition | Substrate Type | Temperature | Time | Result | Citation |

| 1M TBAF in THF | General | Room Temp. | 1 - 4 h | Complete Cleavage | [3][7] |

| TBAF/CsF in THF | Protected Amines | 0 °C - Room Temp. | <10 min - 24 h | Complete Cleavage | [4] |

Reaction Mechanisms and Pathways

The deprotection of the Teoc group proceeds through distinct mechanisms depending on the cleavage reagent.

Fluoride-Mediated β-Elimination

The most common and efficient method for Teoc removal involves fluoride ions. The fluoride anion attacks the silicon atom, initiating a cascade of electronic rearrangements that results in an irreversible β-elimination. This process releases the free amine, carbon dioxide, ethene, and a stable trimethylsilyl fluoride byproduct.[2]

Acid-Catalyzed Cleavage

Under strong acidic conditions (e.g., neat TFA), the Teoc group can be cleaved. The mechanism is believed to involve protonation of the carbamate carbonyl oxygen, followed by fragmentation that generates a stabilized tertiary carbocation on the silicon-bearing ethyl group, which is then trapped. This pathway is generally slower and less specific than fluoride-induced cleavage.

Experimental Protocols

The following protocols provide detailed methodologies for the deprotection of Teoc-protected amines. Researchers should perform small-scale test reactions to optimize conditions for their specific substrate.

Protocol: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This method is the most common and preferred for Teoc group removal due to its high efficiency and mild conditions.

Materials:

-

Teoc-protected substrate

-

Anhydrous Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the Teoc-protected substrate (1.0 equiv.) in anhydrous THF to make an approximately 0.1 M solution in a round-bottom flask equipped with a magnetic stir bar.

-

Add the 1.0 M TBAF solution in THF (1.5 - 2.0 equiv.) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Redissolve the residue in DCM or EtOAc (approx. 10 mL per 100 mg of starting material).

-

Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) to remove acidic byproducts.

-

Wash the organic layer with brine (1 x 10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amine.[3]

Protocol: Deprotection using Trifluoroacetic Acid (TFA)

This method is used when fluoride-based reagents are incompatible with other functional groups in the molecule. Note that this method is slower and may require harsher conditions than TBAF-mediated cleavage.

Materials:

-

Teoc-protected substrate

-

Dichloromethane (DCM), reagent grade

-

Trifluoroacetic acid (TFA), reagent grade

-

Cold diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a basic ion-exchange resin

Procedure:

-

Dissolve the Teoc-protected substrate (1.0 equiv.) in DCM (e.g., a 1:1 mixture of DCM:TFA is common for Boc deprotection and can be a starting point).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 50% v/v).

-

Allow the reaction to warm to room temperature and stir.

-

Monitor the reaction progress by TLC or LC-MS. Due to the stability of the Teoc group, this may require several hours (e.g., >12 hours).[4]

-

Work-up A (for TFA-salt): Upon completion, concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate several times with toluene or DCM. The resulting amine trifluoroacetate salt can be used directly or purified.

-

Work-up B (for free amine): Concentrate the reaction mixture. Redissolve the residue in a minimal amount of DCM and add it dropwise to a stirred, 10-fold volume of cold diethyl ether to precipitate the product. Alternatively, after concentration, neutralize the crude material carefully with saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent (e.g., DCM or EtOAc).

-

Purify the product as necessary.

References

- 1. benchchem.com [benchchem.com]

- 2. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Application of Teoc Protecting Group [en.highfine.com]

- 4. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. chempep.com [chempep.com]

- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Teoc-OSu Reagent: A Comprehensive Technical Guide to its Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group is a valuable tool in modern organic synthesis, prized for its stability under a range of conditions and its selective cleavage. N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) has emerged as a highly effective reagent for the introduction of this protective group onto primary and secondary amines. This technical guide provides a comprehensive review of the applications of Teoc-OSu in organic chemistry, with a particular focus on peptide synthesis, bioconjugation, and its emerging roles in polymer and medicinal chemistry. Detailed experimental protocols for the protection of various amine substrates and subsequent deprotection are provided, alongside tabulated quantitative data to facilitate comparison and reaction optimization. Furthermore, key reaction mechanisms and experimental workflows are illustrated using logical diagrams to provide a clear and concise understanding of the underlying chemical principles.

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. The ideal protecting group should be easy to introduce, stable to a variety of reaction conditions, and readily and selectively cleaved under mild conditions. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group fulfills many of these criteria, making it a popular choice for the protection of amines.[1][2][3]

Teoc-OSu is a stable, crystalline solid that serves as an efficient electrophilic source for the Teoc group.[4] Its reaction with amines proceeds under mild basic conditions to form a stable carbamate linkage.[5] The Teoc group is notably stable towards hydrolysis, nucleophilic attack, and most acidic and reductive conditions, including catalytic hydrogenation.[2] This robust stability profile allows for a wide range of subsequent chemical transformations to be performed on the protected molecule.

Deprotection of the Teoc group is most commonly achieved through a fluoride ion-mediated β-elimination reaction.[1][2] Reagents such as tetrabutylammonium fluoride (TBAF) are typically employed for this purpose.[5] The mechanism involves the attack of the fluoride ion on the silicon atom, which triggers an elimination cascade to release the free amine, carbon dioxide, and volatile byproducts (ethylene and trimethylsilyl fluoride).[2] This specific cleavage condition provides orthogonality with many other common protecting groups used in organic synthesis.

Synthesis of Teoc-Protected Amines using Teoc-OSu

The protection of amines with Teoc-OSu is a straightforward and high-yielding reaction, typically carried out in the presence of a mild base.

General Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the Teoc-OSu, leading to the displacement of the N-hydroxysuccinimide (NHS) leaving group.

Caption: General reaction scheme for the protection of an amine with Teoc-OSu.

Quantitative Data on Amine Protection

The efficiency of the Teoc protection of amines using Teoc-OSu and other Teoc reagents is consistently high across a range of substrates. The following table summarizes representative yields for the protection of various amines.

| Amine Substrate | Teoc Reagent | Base | Solvent | Yield (%) | Reference |

| L-Alanine | Teoc-OSu | Triethylamine | Dichloromethane | 95 | [5] |

| Glycine Methyl Ester | Teoc-OBt | Triethylamine | Dichloromethane | 92 | [5] |

| Benzylamine | Teoc-Cl | Sodium Bicarbonate | Dichloromethane/Water | 87 | [5] |

| Aniline | Teoc-NT | Triethylamine | Dichloromethane | 98 | [5] |

Detailed Experimental Protocols

Protocol 1: Teoc Protection of a Primary Aliphatic Amine (e.g., L-Alanine) [5]

-

Dissolution: Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water.

-

Base Addition: Add triethylamine (2.2 eq) to the solution and stir at room temperature.

-

Reagent Addition: Add a solution of Teoc-OSu (1.1 eq) in DCM dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Deprotection of Teoc-Protected Amines

The removal of the Teoc group is typically achieved with high efficiency using a fluoride ion source.

General Reaction Mechanism

The deprotection proceeds via a β-elimination pathway initiated by the attack of a fluoride ion on the silicon atom.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 4. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Teoc Protecting Group [en.highfine.com]

Technical Guide: N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide (CAS 78269-85-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide, commonly known as Teoc-OSu, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group onto primary and secondary amines.[1][2] The Teoc group is valued for its stability under a range of reaction conditions and its selective removal under mild conditions, making it an important tool in multi-step synthesis, particularly in peptide chemistry and the development of pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive overview of the chemical and physical properties of Teoc-OSu, its mechanism of action as a protecting group reagent, and detailed experimental protocols for its application.

Chemical and Physical Properties

N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide is a white to off-white crystalline powder.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 78269-85-9 | [4] |

| Molecular Formula | C₁₀H₁₇NO₅Si | [4] |

| Molecular Weight | 259.33 g/mol | [4] |

| Melting Point | 83-88 °C | [5] |

| Boiling Point (Predicted) | 308.6 ± 44.0 °C | [5] |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [5] |

| Solubility | Soluble in Methanol, Ether, Acetone | [5] |

| Storage Temperature | 2-8 °C | [5] |

| Purity | >98.0% (N) | [4] |

Mechanism of Action: Amine Protection and Deprotection

The primary function of Teoc-OSu is to introduce the Teoc protecting group to an amine. This carbamate protecting group is stable towards hydrolysis, most acidic and reductive conditions, and catalytic hydrogenation.[6]

Protection of Amines

The protection reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the succinimidyl carbonate of Teoc-OSu. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the liberated N-hydroxysuccinimide (NHS) and any acidic protons.[3][6]

References

- 1. Reagents for Introduction of the Teoc-Protecting Group | TCI AMERICA [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Application of Teoc Protecting Group [en.highfine.com]

- 4. N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to the Mechanism of Action for Teoc Amine Protection

For Researchers, Scientists, and Drug Development Professionals

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group is a crucial tool in modern organic synthesis, particularly in peptide synthesis and the development of complex molecules. Its unique cleavage mechanism and stability under various conditions make it an invaluable asset for selectively masking primary and secondary amines. This guide provides a comprehensive overview of the Teoc group's mechanism of action, offering detailed experimental protocols, quantitative data, and visual diagrams to facilitate its effective implementation in research and development.

Core Mechanism of Action

The utility of the Teoc protecting group lies in its distinct introduction and cleavage mechanisms, which allow for its use in orthogonal synthesis strategies.

1. Protection of Amines:

The Teoc group is introduced by reacting an amine with an activated Teoc reagent in the presence of a base.[1] Common reagents include 2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl), N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), 1-[2-(trimethylsilyl)ethoxycarbonyloxy]benzotriazole (Teoc-OBt), and 2-(trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate (Teoc-NT).[1][2] The choice of reagent and base (e.g., triethylamine, pyridine, or sodium bicarbonate) can be tailored to the specific substrate and desired reaction conditions.[1] The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Teoc reagent, leading to the formation of a stable carbamate linkage.

2. Deprotection of Teoc-Protected Amines:

The removal of the Teoc group is its most distinguishing feature and can be achieved through two primary pathways:

-

Fluoride-Mediated Cleavage: This is the most common and selective method for Teoc deprotection.[1][2] Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), tetraethylammonium fluoride (TEAF), or hydrofluoric acid (HF), readily attack the silicon atom.[1] This initiates a β-elimination (or Grob-type fragmentation) cascade, resulting in the release of the free amine, ethylene, carbon dioxide, and trimethylsilyl fluoride.[2] This method is highly efficient and orthogonal to many other protecting groups.

-

Acid-Mediated Cleavage: Moderately strong acids, such as trifluoroacetic acid (TFA), can also cleave the Teoc group.[1] This proceeds via a different mechanism, likely involving protonation of the carbamate oxygen followed by fragmentation. However, this method is less commonly used due to its potential to cleave other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group.[3][4]

Orthogonality and Stability

The Teoc group exhibits remarkable stability towards a wide range of reaction conditions, making it an excellent choice for multi-step synthesis. It is generally stable to:

-

Acidic conditions used for the removal of Boc groups (when a strong nucleophile is not present).[4]

-

Basic conditions used for the removal of 9-fluorenylmethoxycarbonyl (Fmoc) groups.[3]

-

Catalytic hydrogenation used to remove benzyloxycarbonyl (Cbz) and benzyl (Bn) groups.[2][3]

-

Palladium-catalyzed reactions used to cleave allyloxycarbonyl (Alloc) groups.[3]

This stability allows for the selective deprotection of other protecting groups in the presence of a Teoc group, a key principle of orthogonal synthesis.

Quantitative Data

The efficiency of Teoc protection and deprotection reactions is consistently high, as demonstrated by the following data:

| Amine Substrate | Protection Reagent/Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Deprotection Reagent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Amino Acid Derivative | Teoc-OBt / Triethylamine | Dichloromethane | - | 20-25 | 92 | - | - | - | - | [1] |

| Amino Acid Derivative | Teoc-Cl / Sodium Bicarbonate | - | - | - | 87 | - | - | - | - | |

| Protected Amine | - | - | - | - | - | TBAF | - | Room Temp | 85 | [1] |

| L-Leucine tert-butyl ester | Tpseoc-OpNP / Et3N | DMF | 24 | Room Temp | 98 | TBAF/CsF | 6 | Room Temp | - | [3] |

| L-Proline tert-butyl ester | Tpseoc-OpNP / Et3N | DMF | 24 | Room Temp | 87 | TBAF/CsF | 1.5 | Room Temp | - | [3] |

Experimental Protocols

Protocol 1: General Procedure for Teoc Protection of a Primary Amine

-

Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a base, typically triethylamine (1.5-2.0 equiv), to the solution and stir.

-

Addition of Teoc Reagent: Slowly add the Teoc reagent (e.g., Teoc-OSu or Teoc-OBt, 1.1-1.2 equiv) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction with a mild aqueous acid (e.g., saturated ammonium chloride solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for TBAF-Mediated Teoc Deprotection

-

Dissolution: Dissolve the Teoc-protected amine (1.0 equiv) in a suitable solvent, typically anhydrous THF.

-

Addition of TBAF: Add a solution of TBAF in THF (1.0 M, 1.5-2.0 equiv) to the reaction mixture at room temperature.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from minutes to several hours depending on the substrate.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the deprotected amine by flash chromatography or crystallization.

Protocol 3: General Procedure for TFA-Mediated Teoc Deprotection

-

Dissolution: Dissolve the Teoc-protected amine (1.0 equiv) in DCM.

-

Addition of TFA: Add TFA (typically 25-50% in DCM) to the solution at 0 °C.

-

Reaction: Stir the reaction at room temperature for the required time (monitor by TLC or LC-MS).

-

Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

Purification: The resulting amine trifluoroacetate salt can be used directly or neutralized with a base and then purified.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of Teoc Protection of an Amine.

Caption: Fluoride-Mediated Deprotection of a Teoc-Protected Amine.

Caption: Acid-Mediated Deprotection of a Teoc-Protected Amine.

Experimental Workflows

Caption: Experimental Workflow for Teoc Protection.

Caption: Experimental Workflow for Teoc Deprotection.

References

- 1. Application of Teoc Protecting Group [en.highfine.com]

- 2. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

The Synthetic Chemist's Guide to Silyl-Based Protecting Groups

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high yield and selectivity. Among the arsenal of protective strategies available to researchers, silyl ethers have emerged as a cornerstone for the temporary masking of hydroxyl functionalities. Their widespread adoption in academic and industrial laboratories, particularly in the realms of natural product synthesis and drug development, stems from their ease of introduction, tunable stability, and mild removal conditions. This in-depth technical guide provides a comprehensive overview of common silyl-based protecting groups, their relative stabilities, and detailed experimental protocols for their application.

Core Concepts: Silylation and Desilylation

The protection of an alcohol as a silyl ether, a process known as silylation, involves the formation of a covalent bond between a silicon atom and the oxygen of the hydroxyl group.[1] The general structure of a silyl ether is R¹R²R³Si-O-R⁴, where R⁴ is an alkyl or aryl group derived from the parent alcohol.[1] The substituents on the silicon atom (R¹, R², R³) are typically alkyl or aryl groups that modulate the steric and electronic properties of the silyl ether, thereby dictating its stability and reactivity.[2]

The most common method for the silylation of alcohols involves the reaction of the alcohol with a silyl halide, typically a silyl chloride, in the presence of a base.[1][3] The reaction generally proceeds via an SN2 mechanism.[4] The base, often an amine such as imidazole or triethylamine, serves to deprotonate the alcohol, forming a more nucleophilic alkoxide that then attacks the electrophilic silicon atom of the silyl halide.[4]

Conversely, the removal of the silyl protecting group, or desilylation, regenerates the original alcohol. This process is most commonly achieved through acid-catalyzed hydrolysis or by treatment with a source of fluoride ions.[3][5] The exceptional affinity of fluorine for silicon is a key driving force for the latter method.

A Spectrum of Stability: Common Silyl Ethers

The utility of silyl ethers in complex synthetic campaigns is largely due to the ability to fine-tune their stability by altering the substituents on the silicon atom.[6] This allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule, a concept known as orthogonal protection.[6] The steric bulk of the groups attached to the silicon is a primary determinant of the silyl ether's stability; larger, bulkier groups hinder the approach of reagents to the silicon-oxygen bond, thus increasing the group's robustness.[7]

The most frequently employed silyl ethers, in increasing order of stability, include:

-

Trimethylsilyl (TMS): One of the simplest silyl ethers, TMS is readily introduced and cleaved under very mild acidic conditions.[6][7] Its lability, however, limits its application in more complex syntheses.[2]

-

Triethylsilyl (TES): The ethyl groups in TES ethers provide slightly more steric hindrance than the methyl groups in TMS ethers, rendering them more stable to acidic hydrolysis.[7]

-

tert-Butyldimethylsilyl (TBS or TBDMS): The TBS group is one of the most widely used silyl protecting groups due to its good balance of stability and ease of removal.[1][8] It is stable to a wide range of reaction conditions but can be readily cleaved by fluoride ions or moderately acidic conditions.[8]

-

Triisopropylsilyl (TIPS): The three bulky isopropyl groups make TIPS ethers significantly more stable than TBS ethers.[8] This increased steric hindrance allows for the selective deprotection of TBS ethers in the presence of TIPS ethers.[8]

-

tert-Butyldiphenylsilyl (TBDPS): The combination of a bulky tert-butyl group and two phenyl groups confers exceptional stability to TBDPS ethers, particularly towards acidic conditions.[7][9]

Quantitative Comparison of Silyl Ether Stability

The relative stability of common silyl ethers towards acidic and basic hydrolysis has been quantitatively evaluated. The following tables summarize these findings, providing a valuable guide for the strategic selection of a protecting group.

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Silyl Ethers [7]

| Silyl Ether | Relative Rate of Hydrolysis |

| Trimethylsilyl (TMS) | 1 |

| Triethylsilyl (TES) | 64 |

| tert-Butyldimethylsilyl (TBS) | 20,000 |

| Triisopropylsilyl (TIPS) | 700,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |

Table 2: Relative Rates of Base-Catalyzed Hydrolysis of Silyl Ethers [7]

| Silyl Ether | Relative Rate of Hydrolysis |

| Trimethylsilyl (TMS) | 1 |

| Triethylsilyl (TES) | 10-100 |

| tert-Butyldimethylsilyl (TBS) | ~20,000 |

| tert-Butyldiphenylsilyl (TBDPS) | ~20,000 |

| Triisopropylsilyl (TIPS) | 100,000 |

Experimental Protocols

The following sections provide detailed methodologies for the protection of a primary alcohol with the commonly used tert-butyldimethylsilyl (TBS) group and its subsequent removal.

Protocol 1: Selective Silylation of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)

This protocol describes the selective protection of a primary alcohol in the presence of more sterically hindered secondary or tertiary alcohols.[10]

Materials:

-

Substrate containing a primary alcohol (1.0 equivalent)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents)

-

Imidazole (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 equiv.).[10]

-

Dissolve the substrate in anhydrous DMF (to a concentration of 0.1-0.5 M).[10]

-

Add imidazole (2.5 equiv.) to the solution and stir until it is fully dissolved.[10]

-

Add TBDMSCl (1.2 equiv.) portion-wise to the stirred solution at room temperature. For enhanced selectivity, the reaction can be cooled to 0 °C before adding the TBDMSCl.[10]

-

Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[10]

-

Work-up:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[10]

-

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[10]

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure TBDMS-protected alcohol.[10]

Protocol 2: Deprotection of a tert-Butyldimethylsilyl (TBS) Ether using Tetrabutylammonium Fluoride (TBAF)

This is a representative procedure for the fluoride-mediated cleavage of TBS ethers.[5]

Materials:

-

TBS-protected alcohol (1.0 equivalent)

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF, 3.0 equivalents)

-

Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: Dissolve the silyl ether in THF to make an approximately 0.25 M solution in a round-bottom flask.[5]

-

Add the 1 M TBAF solution in THF (3.0 equivalents) to the stirred solution at room temperature.[5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC.

-

Work-up:

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Filter the drying agent and concentrate the solution under reduced pressure.

-

Purification: Purify the crude alcohol by flash column chromatography if necessary.

Protocol 3: Acid-Catalyzed Deprotection of a Trimethylsilyl (TMS) Ether

This protocol outlines a mild acidic cleavage of a TMS ether.[5]

Materials:

-

TMS-protected alcohol (1.0 equivalent)

-

1N Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: Dissolve the silylated alcohol (0.4 mmol) in dichloromethane (4 mL) in a round-bottom flask.[5]

-

Add one drop of 1N HCl to the stirred solution.[5]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 30 minutes, monitoring the progress by TLC.[5]

-

Work-up:

-

Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of NaHCO₃.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the deprotected alcohol.

Visualizing Key Concepts in Silyl Ether Chemistry

To further elucidate the principles and applications of silyl protecting groups, the following diagrams, generated using the DOT language, illustrate fundamental mechanisms and workflows.

References

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. fiveable.me [fiveable.me]

- 4. Silylation - Wikipedia [en.wikipedia.org]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Silyl Groups - Gelest [technical.gelest.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide on the Solubility of Teoc-OSu Reagent in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) is a widely utilized reagent in organic synthesis, particularly for the introduction of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group onto primary and secondary amines. The Teoc group offers robust protection under various conditions and can be selectively removed, making it a valuable tool in multi-step syntheses, including peptide and pharmaceutical drug development.[1] A critical aspect of its practical application is its solubility in common organic solvents, which dictates the choice of reaction media, concentration, and purification procedures. This guide provides a comprehensive overview of the available data on Teoc-OSu solubility, details experimental protocols for its use, and presents a logical workflow for amine protection.

Core Data Presentation: Solubility of Teoc-OSu

Extensive literature searches for precise quantitative solubility data (e.g., in mg/mL or molarity) for Teoc-OSu in common organic solvents did not yield specific numerical values. Safety Data Sheets (SDS) and technical data from manufacturers generally do not specify the solubility limits. However, the reagent's use in numerous synthetic procedures provides strong qualitative evidence of its solubility in several key solvents.

For comparative purposes, quantitative solubility data for the structurally related and commonly used N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is provided below. This may offer a useful, albeit approximate, reference for researchers working with Teoc-OSu.

Table 1: Qualitative Solubility of Teoc-OSu in Common Organic Solvents

| Solvent | IUPAC Name | Qualitative Solubility | Application Notes |

| Dichloromethane (DCM) | Dichloromethane | Soluble | Frequently used as a solvent for amine protection reactions using Teoc-OSu. |

| Tetrahydrofuran (THF) | Oxolane | Soluble | Employed in various protocols for the introduction of the Teoc protecting group. |

| N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide | Presumed Soluble | Often used for reactions with related succinimide esters due to its high polarity. |

| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | Presumed Soluble | A common solvent for a wide range of organic reagents. |

| Acetonitrile (ACN) | Acetonitrile | Presumed Soluble | Used in various synthetic and analytical applications. |

| Methanol (MeOH) | Methanol | Soluble | Listed as a solvent in some product data sheets, though quantitative data is unavailable. |

Table 2: Quantitative Solubility of the Analogous Compound Fmoc-OSu

| Solvent | IUPAC Name | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | ~20 |

| N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide | ~25 |

Experimental Protocols

The following are generalized experimental protocols for the use of Teoc-OSu in the protection of amines, based on common practices in organic synthesis. These protocols implicitly demonstrate the solubility of Teoc-OSu in the specified solvents.

Protocol 1: General Procedure for the Teoc Protection of a Primary Amine

Materials:

-

Primary amine

-

Teoc-OSu (1.05 - 1.2 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the primary amine in anhydrous DCM or THF.

-

To the stirred solution, add TEA or DIPEA and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve Teoc-OSu in a minimal amount of the same solvent.

-

Add the Teoc-OSu solution dropwise to the amine solution over a period of 15-30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: Teoc Protection of an Amino Acid

Materials:

-

Amino acid

-

Teoc-OSu (1.1 equivalents)

-

Sodium bicarbonate (2.2 equivalents)

-

Dioxane and water (1:1 mixture)

-

Ethyl acetate

-

1M Hydrochloric acid

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and water containing sodium bicarbonate.

-

Add a solution of Teoc-OSu in dioxane dropwise to the stirred amino acid solution at room temperature.

-

Stir the reaction mixture overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Teoc-OSu and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

-

Extract the Teoc-protected amino acid with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Mandatory Visualization

The following diagram illustrates the general workflow for the protection of an amine using the Teoc-OSu reagent.

Caption: General workflow for the Teoc protection of an amine.

References

Methodological & Application

Application Notes and Protocols: Detailed Protocol for Amine Protection Using Teoc-OSu

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and materials science. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a valuable carbamate-type protecting group for amines due to its notable stability under a variety of reaction conditions and its selective removal under mild conditions.[1][2][3] The Teoc group is stable to hydrolytic conditions, most acidic and reductive environments, and catalytic hydrogenation.[1] Deprotection is typically achieved through the use of fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), which induces a β-elimination cascade.[1][2]

This document provides a detailed protocol for the protection of primary and secondary amines using N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), a widely used and effective reagent for this transformation.[1][2]

Reaction Mechanism

The protection of an amine with Teoc-OSu proceeds via a nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon of the Teoc-OSu, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the Teoc-protected amine and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the liberated NHS and drive the reaction to completion.

Caption: General scheme of amine protection using Teoc-OSu.

Experimental Protocols

General Protocol for the Teoc Protection of a Primary Amine

This protocol describes a general procedure for the protection of a primary amine using Teoc-OSu and triethylamine as the base.

Materials:

-

Primary amine

-

N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a solution of the primary amine (1.0 equiv.) in anhydrous DCM at room temperature, add triethylamine (1.1-1.5 equiv.).

-

Addition of Teoc-OSu: Add Teoc-OSu (1.05-1.2 equiv.) portion-wise to the stirred solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed. Reaction times typically range from 2 to 24 hours.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Teoc-protected amine.

Protocol for the Teoc Protection of an Amino Acid

This protocol is adapted for the protection of amino acids, which may require slightly different conditions due to the presence of the carboxylic acid group. Schotten-Baumann conditions using an inorganic base are also a viable option for protecting amino acids.[1]

Materials:

-

Amino acid

-

Teoc-OSu

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dioxane/Water or THF/Water solvent mixture

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 equiv.) in a mixture of dioxane and water (e.g., 1:1) or THF and water.

-

Base Addition: Add triethylamine (2.0-2.5 equiv.) or sodium bicarbonate (2.0-3.0 equiv.) to the solution.

-

Addition of Teoc-OSu: Add Teoc-OSu (1.1-1.3 equiv.) to the mixture and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until completion.

-

Work-up:

-

Remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Teoc-OSu and the NHS byproduct.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification: Filter and concentrate the solution under reduced pressure. The resulting Teoc-protected amino acid can often be used without further purification or can be purified by crystallization or column chromatography if necessary.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Teoc protection of various amines using Teoc-OSu.

| Amine Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Primary Amines | ||||||

| Benzylamine | Triethylamine | DCM | 12-24 | Room Temp | High | General Protocol |

| 4-Amino-3-butanol | Triethylamine | DCM | 12-24 | Room Temp | ~90% | [4] |

| Secondary Amines | ||||||

| Diethylamine | Triethylamine | DCM | 12-24 | Room Temp | High | General Protocol |

| Amino Acids | ||||||

| L-Alanine | Triethylamine | Dioxane/Water | 12 | Room Temp | >90% | [2] |

| L-Phenylalanine | Triethylamine | Dioxane/Water | 12 | Room Temp | >90% | [2] |

| L-Leucine | Triethylamine | Dioxane/Water | 12 | Room Temp | >90% | [2] |

| L-Glutamic Acid | Triethylamine | Dioxane/Water | 12 | Room Temp | High | [2] |

Note: "High" yield indicates yields typically above 85-90% as suggested by general literature. Specific yields can vary based on the substrate and reaction scale.

| Teoc Reagent | Base | System | Reported Yield (%) | Reference |

| Teoc-OSu | Triethylamine | - | 95 | [2] |

| Teoc-OBt | Triethylamine | - | 92 | [2] |

| Teoc-Cl | Sodium Bicarbonate | - | 87 | [2] |

| Teoc-NT | Triethylamine | - | 98 | [2] |

Mandatory Visualizations

Experimental Workflow for Teoc-Amine Protection

Caption: A typical experimental workflow for the protection of an amine using Teoc-OSu.

Logical Relationship of Teoc Group Stability and Deprotection

Caption: Stability and deprotection conditions for the Teoc protecting group.

Conclusion

The use of Teoc-OSu provides a reliable and efficient method for the protection of a wide range of primary and secondary amines, including amino acids. The stability of the Teoc group to various synthetic conditions, coupled with its mild and specific deprotection protocol, makes it an attractive choice for complex multi-step syntheses in research and drug development. The protocols and data presented herein offer a comprehensive guide for the successful implementation of this valuable protecting group strategy.

References

- 1. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Application of Teoc Protecting Group [en.highfine.com]

- 3. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Teoc-OSu in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting group strategy is paramount to achieving high purity and yield of the target peptide. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group offers a valuable orthogonal strategy to the widely used Fmoc and Boc methodologies. Teoc-OSu (N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide) is a key reagent for the introduction of the Teoc group onto the Nα-amino group of amino acids. This document provides detailed application notes and experimental protocols for the effective use of Teoc-OSu in SPPS.

The Teoc group is characterized by its remarkable stability under both acidic and basic conditions, yet it can be selectively and mildly cleaved by fluoride ions.[1][2] This orthogonality allows for the selective deprotection of the N-terminus without affecting acid-labile or base-labile side-chain protecting groups, a crucial feature for the synthesis of complex and modified peptides.[3]

Chemical Properties and Advantages of the Teoc Protecting Group

The Teoc group's utility in SPPS stems from its distinct chemical properties:

-

Stability: It is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc deprotection (e.g., piperidine).[2]

-

Orthogonality: The fluoride-mediated cleavage of the Teoc group is orthogonal to most other protecting groups used in peptide synthesis, enabling complex synthetic schemes.[3]

-

Mild Cleavage: Deprotection with fluoride reagents, such as tetrabutylammonium fluoride (TBAF), occurs under mild and neutral conditions, minimizing side reactions.[2]

-

Clean Byproducts: The cleavage reaction yields volatile byproducts (ethylene and carbon dioxide) and a soluble silyl fluoride, which are easily removed.[4]

Data Presentation: Comparison of Protecting Group Strategies

While direct quantitative comparisons in SPPS are sequence-dependent, the following table summarizes the key characteristics of the Teoc strategy in relation to the more common Fmoc and Boc strategies.

| Feature | Teoc Strategy | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | 2-(trimethylsilyl)ethoxycarbonyl | 9-fluorenylmethoxycarbonyl | tert-butyloxycarbonyl |

| Deprotection Reagent | Fluoride ions (e.g., TBAF) | Secondary amine (e.g., 20% piperidine in DMF) | Strong acid (e.g., 50% TFA in DCM) |

| Deprotection Conditions | Mild, neutral | Mild, basic | Strong acid |

| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to acid-labile groups | Quasi-orthogonal to very strong acid-labile groups |

| Side-Chain Protection | Typically acid-labile (e.g., tBu, Trt) | Typically acid-labile (e.g., tBu, Trt) | Typically benzyl-based (cleaved by strong acid) |

| Final Cleavage | Strong acid (e.g., TFA) | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) |

| Key Advantage | High degree of orthogonality for complex syntheses | Milder final cleavage than Boc, real-time monitoring | Robust for hydrophobic peptides |

Experimental Protocols

Protocol 1: Synthesis of Teoc-Protected Amino Acids using Teoc-OSu

This protocol describes the general procedure for the Nα-protection of amino acids with Teoc-OSu.

Materials:

-

Amino acid

-

Teoc-OSu (1.1 equivalents)

-

Sodium bicarbonate (or triethylamine)

-

Dioxane (or a mixture of dioxane and water)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure: